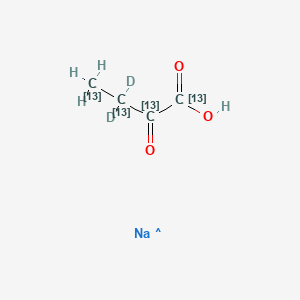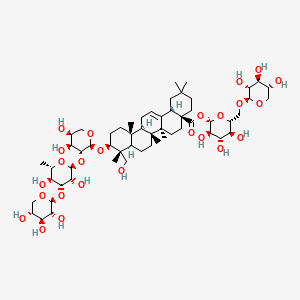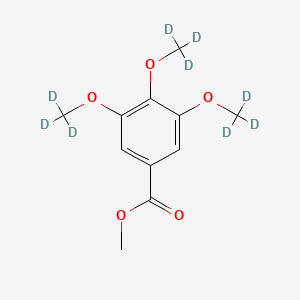
7'-Hydroxy ABA-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7’-Hydroxy ABA-d2 is a deuterium-labeled derivative of 7’-Hydroxy ABA. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism, due to its stable isotope properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Hydroxy ABA-d2 typically involves the deuteration of 7’-Hydroxy ABA. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 7’-Hydroxy ABA-d2 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The purity and yield of the final product are critical factors in industrial production, requiring rigorous quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
7’-Hydroxy ABA-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 7’-Hydroxy ABA-d2 into other deuterium-labeled derivatives.
Substitution: The hydroxyl group in 7’-Hydroxy ABA-d2 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon in the presence of deuterium gas.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different deuterium-labeled compounds .
Applications De Recherche Scientifique
7’-Hydroxy ABA-d2 has several scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.
Biological Studies: Used in studies involving plant hormones and their physiological effects.
Industrial Applications: Employed in the development of new drugs and the study of their pharmacological properties
Mécanisme D'action
The mechanism of action of 7’-Hydroxy ABA-d2 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the metabolic stability and pharmacokinetic properties of drugs. This can lead to changes in the rate of drug metabolism and the formation of metabolites. The compound’s effects are primarily mediated through its interaction with enzymes involved in drug metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
7’-Hydroxy ABA: The non-deuterated form of 7’-Hydroxy ABA-d2.
8’-Hydroxy ABA: Another hydroxylated derivative of ABA.
Phaseic Acid: A catabolite of ABA with similar physiological functions.
Uniqueness
7’-Hydroxy ABA-d2 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the compound’s stability and allows for precise quantitation in pharmacokinetic studies. This makes it a valuable tool in drug development and metabolism research .
Propriétés
Formule moléculaire |
C15H20O5 |
|---|---|
Poids moléculaire |
282.33 g/mol |
Nom IUPAC |
(2Z,4E)-5-[(1S)-2-[dideuterio(hydroxy)methyl]-1-hydroxy-6,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O5/c1-10(6-13(18)19)4-5-15(20)11(9-16)7-12(17)8-14(15,2)3/h4-7,16,20H,8-9H2,1-3H3,(H,18,19)/b5-4+,10-6-/t15-/m1/s1/i9D2 |
Clé InChI |
ZGHRCSAIMSBFLK-HXIWSWNXSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C)O |
SMILES canonique |
CC(=CC(=O)O)C=CC1(C(=CC(=O)CC1(C)C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



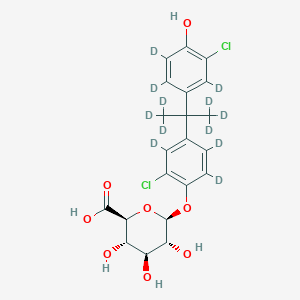


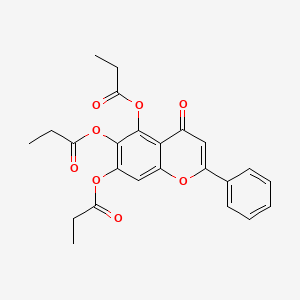

![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139915.png)
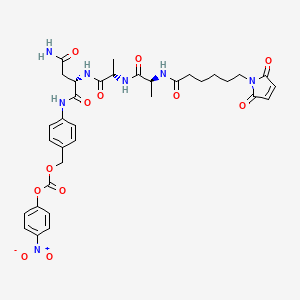
![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;hydrochloride](/img/structure/B15139933.png)
